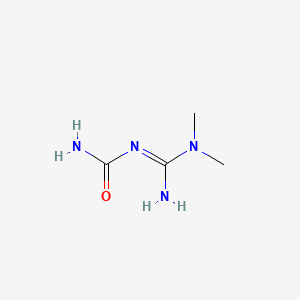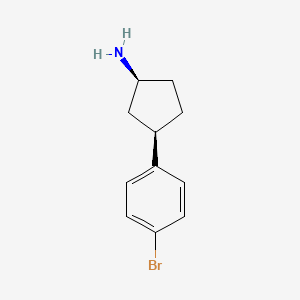
1,3-Bis(isopropylamino)propan-2-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(isopropylamino)propan-2-ol dihydrochloride (IPAP) is an organohalide compound used in various scientific research applications. It is a white, odorless, crystalline powder that is soluble in water and ethanol. IPAP has a molecular weight of 345.12 g/mol and is commonly used as a reagent in organic synthesis. IPAP is also known as isopropylaminopropanol dihydrochloride, isopropylaminopropanol hydrochloride, isopropylaminopropanol dihydrochloride, or isopropylaminopropanol hydrogen chloride.
Mechanism of Action
IPAP acts as a nucleophile in organic synthesis and is used to form covalent bonds with electrophiles. It can also act as a Lewis acid, forming complexes with Lewis bases. IPAP can also act as a catalyst in the synthesis of polymers, and as a ligand in metal-catalyzed reactions.
Biochemical and Physiological Effects
IPAP has no known biochemical or physiological effects. It is not known to be toxic, and it is not known to have any adverse effects on humans or other living organisms.
Advantages and Limitations for Lab Experiments
The main advantages of using IPAP in laboratory experiments are its low cost and availability, its high solubility in water and ethanol, and its low toxicity. The main limitation of using IPAP in laboratory experiments is its low reactivity, which can make it difficult to use in certain reactions.
Future Directions
Future research on IPAP could focus on its potential applications in drug synthesis, polymer synthesis, and metal-catalyzed reactions. Additionally, further research could be conducted on its reactivity in different solvents and its potential toxicity. Finally, research could be conducted on the potential use of IPAP as a ligand in metal-catalyzed reactions and as a catalyst for the synthesis of polymers.
Synthesis Methods
IPAP is synthesized by reacting isopropylamine with 2-propanol in the presence of hydrochloric acid. This reaction is conducted in aqueous solution at a temperature of 25-30°C. The reaction is complete after about 5 hours, and the product is purified by recrystallization from water.
Scientific Research Applications
IPAP is used in a variety of scientific research applications, including as a reagent for the synthesis of other organohalides, as a catalyst for the synthesis of polymers, and as a ligand in metal-catalyzed reactions. It is also used as a reactant in the synthesis of pharmaceuticals and as a reagent for the synthesis of other organohalide compounds. IPAP has been used in the synthesis of a variety of compounds, including 2-amino-3-chloropropanol, 2-amino-3-propyl-1-chloroethanol, and 2-amino-3-chloropropanol dihydrochloride.
properties
IUPAC Name |
1,3-bis(propan-2-ylamino)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22N2O.2ClH/c1-7(2)10-5-9(12)6-11-8(3)4;;/h7-12H,5-6H2,1-4H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDASOWWYAIHMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(CNC(C)C)O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H24Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(isopropylamino)propan-2-ol dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













